Morpholine-4-carbohydrazide
Overview
Description
Morpholine-4-carbohydrazide is a compound with the CAS Number: 29053-23-4 . It has a molecular weight of 145.16 .
Synthesis Analysis
Morpholines, including Morpholine-4-carbohydrazide, are often synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The Inchi Code of Morpholine-4-carbohydrazide is1S/C5H11N3O2/c6-7-5(9)8-1-3-10-4-2-8/h1-4,6H2,(H,7,9)
. The Inchi Key is XOGXFOXHAJFGKI-UHFFFAOYSA-N
. Chemical Reactions Analysis
The synthesis of morpholines often involves the use of 1,2-amino alcohols and their derivatives . A sequence of coupling, cyclization, and reduction reactions of these compounds with α-haloacid chlorides can produce various substituted morpholines .Scientific Research Applications
Antimicrobial Properties
Morpholine-4-carbohydrazide derivatives have shown significant antimicrobial properties. In a study, adamantane-isothiourea hybrid derivatives containing morpholine-4-carbohydrazide exhibited potent broad-spectrum antibacterial activity against various bacterial strains and the pathogenic fungus Candida albicans. These compounds were also effective against Gram-positive bacteria, showcasing their potential in antimicrobial applications (Al-Wahaibi et al., 2017).
Pharmacological Significance
Morpholine and its derivatives, including morpholine-4-carbohydrazide, are integral in the design and development of various drugs due to their versatile scaffold. This is attributed to their wide range of biological activities, making them significant in the medicinal chemistry and pharmacological fields. They contribute to the efficacy of enzyme active-site inhibitors and possess selective affinity for a range of receptors, enhancing the potency and pharmacokinetic properties of pharmaceuticals (Kourounakis et al., 2020).
Use in Drug Synthesis
Morpholine-4-carbohydrazide is used as a key building block in the synthesis of various bioactive molecules. The morpholine ring's facile synthetic routes and advantageous physicochemical properties make it a preferred choice in drug synthesis. It has been employed in creating a wide array of compounds with diverse therapeutic activities, demonstrating its significance in drug design and development (Kourounakis et al., 2020).
Antibacterial and Antifungal Activities
Several studies have highlighted the antibacterial and antifungal properties of morpholine-4-carbohydrazide derivatives. These compounds have demonstrated effectiveness against multi-resistant strains of bacteria and fungi, indicating their potential as antibacterial and antifungal agents. This includes activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and various strains of Candida (Oliveira et al., 2015).
Safety And Hazards
Morpholine-4-carbohydrazide is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
morpholine-4-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c6-7-5(9)8-1-3-10-4-2-8/h1-4,6H2,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGXFOXHAJFGKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380615 | |
Record name | morpholine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine-4-carbohydrazide | |
CAS RN |
29053-23-4 | |
Record name | morpholine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | morpholine-4-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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